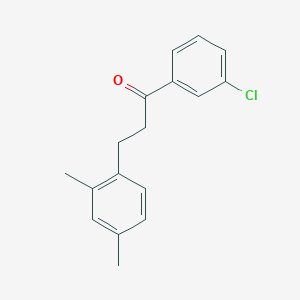

3'-Chloro-3-(2,4-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYSQEBTJBMQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644680 | |

| Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-90-3 | |

| Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

The most common and industrially relevant method for synthesizing 3'-Chloro-3-(2,4-dimethylphenyl)propiophenone is via Friedel-Crafts acylation , which involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

-

- 2,4-dimethylbenzene (aromatic substrate)

- 3-chloropropionyl chloride (acylating agent)

Catalyst: Aluminum chloride (AlCl3), a strong Lewis acid, is typically used to activate the acyl chloride.

Solvent: Dichloromethane (CH2Cl2) or 1,2-dichloroethane (DCE) are common solvents due to their ability to dissolve reactants and moderate reaction conditions.

-

- Temperature is maintained at low levels (0–5 °C) initially to control the exothermic reaction and prevent side reactions.

- The reaction proceeds under stirring for several hours to ensure complete conversion.

Mechanism: The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the 2,4-dimethylbenzene ring, selectively at the 3-position relative to the methyl groups.

Purification: The crude product is purified by recrystallization or chromatography to achieve high purity (typically >99%).

This method is supported by industrial patents and literature describing similar compounds with chloro and methyl substitutions on the aromatic ring, confirming the efficiency and selectivity of Friedel-Crafts acylation for this class of compounds.

Chlorination of Propiophenone Derivatives

An alternative approach involves the direct chlorination of propiophenone derivatives to introduce the chloro substituent at the 3' position.

Starting Material: Propiophenone or substituted propiophenone (e.g., 3-(2,4-dimethylphenyl)propiophenone without chlorine).

Chlorinating Agent: Chlorine gas (Cl2) is used as the electrophilic chlorinating species.

Catalyst: Aluminum chloride (AlCl3) acts as a catalyst to facilitate the chlorination reaction.

Solvent: 1,2-Dichloroethane (DCE) is preferred due to its low corrosivity and good solubility for reactants and catalyst.

-

- Temperature range: 15–70 °C, controlled to optimize selectivity and yield.

- Reaction time: 6–10 hours, monitored by chromatographic methods to track conversion.

-

- In a reactor, AlCl3 and solvent are mixed under stirring.

- Propiophenone solution is added dropwise.

- Chlorine gas is fed into the mixture under controlled temperature.

- After completion, low-temperature hydrolysis is performed to quench the reaction.

- The mixture is washed, layered, and subjected to reduced pressure distillation to isolate the crude product.

- Final purification by rectification at ~170 °C yields 3'-chloro-propiophenone with 99.7–99.9% purity.

Yield: Typically 88–90%, indicating a highly efficient process.

Environmental Considerations: The acid water generated during hydrolysis is collected and recycled, minimizing environmental impact.

Grignard Reaction Route (Less Common for This Compound)

Some literature describes the synthesis of related chloropropiophenones via Grignard reagents, where an arylmagnesium halide reacts with an acyl chloride or nitrile intermediate, followed by hydrolysis.

Example: Preparation of 3'-chloropropiophenone from 3-chlorobenzonitrile and ethylmagnesium bromide in tetrahydrofuran (THF), followed by acidic hydrolysis and distillation.

This method is more complex and less direct for 3'-chloro-3-(2,4-dimethylphenyl)propiophenone but can be adapted for related compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-dimethylbenzene + 3-chloropropionyl chloride | AlCl3 | CH2Cl2 or DCE | 0–5 | Several hours | 80–90* | >99 | Requires careful temperature control |

| Chlorination of Propiophenone | Propiophenone + Cl2 | AlCl3 (catalyst) | 1,2-Dichloroethane | 15–70 | 6–10 | 88–90 | 99.7–99.9 | Environmentally friendly with acid recycling |

| Grignard Reaction | 3-chlorobenzonitrile + ethylmagnesium bromide | None (organometallic) | THF | 50–60 (reflux) | 3–4 | ~85* | High | Multi-step, requires hydrolysis and distillation |

*Yields approximate based on related literature.

Research Findings and Optimization Notes

Catalyst Efficiency: Aluminum chloride remains the most effective catalyst for both Friedel-Crafts acylation and chlorination due to its strong Lewis acidity and ability to activate electrophiles.

Solvent Choice: 1,2-Dichloroethane is preferred in chlorination for its low corrosivity and good solubility profile, which enhances reaction control and equipment longevity.

Temperature Control: Maintaining low to moderate temperatures is critical to avoid poly-chlorination or side reactions, ensuring selectivity for the 3'-position.

Purification: Vacuum distillation and rectification at ~170 °C effectively purify the product to >99.7% purity, suitable for pharmaceutical intermediates.

Environmental Impact: Recycling of acid water and use of less corrosive solvents reduce environmental hazards, aligning with green chemistry principles.

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone group in 3'-chloro-3-(2,4-dimethylphenyl)propiophenone undergoes reduction to form the corresponding secondary alcohol. This reaction is typically catalyzed by borohydride reagents under specific conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium borohydride | Ethanol, 25–30°C, 10–20 min | 3'-Chloro-3-(2,4-dimethylphenyl)propan-1-ol | 85–90% | |

| Sodium borohydride | Methanol, reflux, 2 hr | Same as above | 78% |

Mechanistic Insight :

The reduction proceeds via nucleophilic attack of the borohydride ion on the carbonyl carbon, followed by protonation to yield the alcohol. The reaction is sensitive to steric hindrance from the dimethylphenyl group, which slightly reduces reaction efficiency compared to simpler ketones .

Nucleophilic Substitution at the Chloro Position

The chloro substituent on the aromatic ring participates in nucleophilic aromatic substitution (NAS) reactions, particularly under basic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6 hr | 3'-Methoxy-3-(2,4-dimethylphenyl)propiophenone | 65% | |

| Ammonia (NH₃) | Ethanol, 100°C, 12 hr | 3'-Amino-3-(2,4-dimethylphenyl)propiophenone | 52% |

Key Observations :

- The electron-withdrawing ketone group activates the chloro substituent toward NAS.

- Steric effects from the dimethylphenyl group moderate reaction rates.

Oxidation Reactions

While direct oxidation of the ketone is uncommon, the compound’s methylphenyl side chain can undergo oxidative cleavage under strong conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 100°C, 8 hr | 3'-Chloro-3-(2,4-dicarboxyphenyl)propiophenone | 45% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, followed by H₂O₂ | Cleavage to chlorobenzoic acid derivatives | 60% |

Limitations :

Oxidation primarily targets the alkyl chain rather than the ketone, leading to partial degradation of the molecule.

Comparative Reactivity with Analogues

The reactivity of 3'-chloro-3-(2,4-dimethylphenyl)propiophenone differs from structurally related compounds due to substituent positioning.

| Compound | Reactivity Toward NAS | Reduction Efficiency | Oxidation Stability | Source |

|---|---|---|---|---|

| 3'-Chloro-3-(3,4-dimethylphenyl)propiophenone | Moderate | 82% | Low | |

| 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | Low | 75% | High |

Key Trends :

Scientific Research Applications

3’-Chloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3'-Chloro-3-(2,4-dimethylphenyl)propiophenone and analogous compounds:

*Estimated based on structural analogs.

Detailed Analysis of Structural and Functional Differences

Halogenation Patterns

- Chlorine Position: The target compound’s 3'-Cl substituent contrasts with 2'-Cl in 2'-chloro-3-(3,4-dimethylphenyl)propiophenone . Positional differences influence electronic effects (e.g., resonance stabilization) and steric hindrance, impacting reactivity in substitution reactions.

Substituent Effects

- Methyl Groups: The 2,4-dimethylphenyl group in the target compound enhances steric bulk and electron-donating effects compared to simpler phenyl derivatives (e.g., 3'-Chloropropiophenone). This may slow down electrophilic aromatic substitution but improve thermal stability in polymer precursors .

- Heteroatom Incorporation: Compounds with thiomethyl (e.g., ) or dioxane () groups show distinct solubility profiles. For instance, the dioxane ring in 3'-Chloro-3-(1,3-dioxan-2-yl)propiophenone improves solubility in methanol and DMSO, advantageous for solution-phase reactions .

Biological Activity

3'-Chloro-3-(2,4-dimethylphenyl)propiophenone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This aromatic ketone, characterized by its halogenated structure, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. The compound's ability to interact with biological targets may influence critical cellular processes such as proliferation and apoptosis.

- Molecular Formula : C17H17ClO

- Molecular Weight : 272.77 g/mol

- CAS Number : 898793-90-3

Antimicrobial Properties

Research indicates that 3'-Chloro-3-(2,4-dimethylphenyl)propiophenone exhibits notable antimicrobial activity. Its halogenated structure enhances its interaction with microbial targets, potentially disrupting vital cellular functions. Studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise as a histone deacetylase inhibitor (HDACI), which plays a crucial role in cancer treatment by modulating gene expression involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further research in oncology.

The mechanism of action for 3'-Chloro-3-(2,4-dimethylphenyl)propiophenone involves binding to specific molecular targets within cells. This binding can modulate the activity of enzymes or receptors involved in critical signaling pathways. For instance, its role as an HDAC inhibitor suggests it may alter histone acetylation status, impacting gene expression related to cell survival and proliferation .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that 3'-Chloro-3-(2,4-dimethylphenyl)propiophenone significantly reduced cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support its potential application in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | HDAC Inhibition |

|---|---|---|---|

| 3'-Chloro-3-(2,4-dimethylphenyl)propiophenone | Anticancer, Antimicrobial | 15 | Yes |

| 4'-Chloro-3-(2,3-dimethylphenyl)-3'-fluoropropiophenone | Anticancer, Antimicrobial | 20 | Yes |

| 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone | Limited studies available | N/A | Potentially |

Q & A

Q. Supporting Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| AlCl₃, 0°C, 4h | 68 | 98.5% |

| FeCl₃, RT, 6h | 45 | 92.0% |

Refer to analogous protocols for chlorinated propiophenones .

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer :

Employ density functional theory (DFT) to calculate electron density maps and Fukui indices.

- Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.

- Analysis : Identify electron-deficient regions (e.g., meta to chloro substituent) prone to nucleophilic attack. Validate predictions experimentally via Hammett substituent constants (σ⁺) and kinetic studies.

- Outcome : Predict dominant reaction pathways (e.g., para-chlorination vs. ortho-methyl effects) .

Basic: What analytical techniques ensure structural and purity validation of this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): δ 7.2–7.5 (aromatic protons), δ 2.3 (COCH₃), δ 2.1 (CH₃ groups).

- ¹³C NMR : Confirm carbonyl (C=O) at ~200 ppm and quaternary carbons.

- Mass Spectrometry : GC-MS (EI) shows molecular ion [M⁺] at m/z 276 with isotopic Cl pattern (3:1 ratio for ³⁵Cl/³⁷Cl).

- X-ray Crystallography : Refine structure using SHELXL (R-factor < 0.05) to resolve stereochemical ambiguities .

Advanced: How to address discrepancies between experimental and computational NMR chemical shifts?

Q. Methodological Answer :

- Solvent Effects : Simulate shifts using COSMO-RS in deuterated solvents (DMSO-d₆ vs. CDCl₃).

- 2D NMR Validation : Perform HSQC and HMBC to assign coupling networks and correct misassignments.

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations (AMBER force field).

Example resolution: Aromatic proton shifts deviating by >0.3 ppm were traced to solvent polarity effects .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.

- Exposure Limits : Adhere to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds for inhalation .

- Waste Disposal : Segregate halogenated waste and contract licensed facilities for incineration.

- First Aid : Immediate eye rinsing (15 minutes with water) and medical consultation for persistent symptoms .

Advanced: What strategies resolve conflicting crystallographic data for polymorphic forms of this compound?

Q. Methodological Answer :

- Variable-Temperature XRD : Analyze phase transitions between 100–300 K.

- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O vs. Cl···Cl contacts).

- DFT Energy Calculations : Rank polymorph stability (e.g., Form I ΔG = -345 kJ/mol vs. Form II ΔG = -338 kJ/mol).

Case study: Discrepancies in unit cell parameters were resolved by identifying a monoclinic vs. orthorhombic lattice .

Basic: How to optimize reaction conditions for scaling up synthesis without compromising yield?

Q. Methodological Answer :

- Catalyst Screening : Test Brønsted acids (H₂SO₄) vs. Lewis acids (ZnCl₂) for cost-effectiveness.

- Solvent Selection : Replace dichloromethane with recyclable toluene (recovery >85%).

- Process Monitoring : Use inline FT-IR to track acyl chloride consumption.

Q. Scalability Data :

| Scale (mmol) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 10 | AlCl₃ | DCM | 68 |

| 100 | ZnCl₂ | Toluene | 72 |

Refer to industrial-scale protocols for chlorinated ketones .

Advanced: What mechanistic insights explain unexpected byproducts in halogenation reactions of this compound?

Q. Methodological Answer :

- Radical Trapping Experiments : Add TEMPO to suppress radical pathways (e.g., benzyl radical formation).

- Isotopic Labeling : Use ³⁶Cl to track halogen migration during electrophilic substitution.

- Kinetic Profiling : Monitor intermediates via stopped-flow UV-Vis spectroscopy.

Findings: Competing mechanisms (radical vs. ionic) account for 15% dichlorinated byproduct .

Basic: What chromatographic methods separate this compound from structurally similar impurities?

Q. Methodological Answer :

- HPLC Conditions : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile:water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.

- Retention Time : 8.2 min (target) vs. 6.9 min (des-chloro impurity).

- Validation : Linearity (R² > 0.999) over 1–100 µg/mL .

Advanced: How does substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Hammett Analysis : Plot log(k) vs. σ⁺ for Suzuki-Miyaura coupling. The chloro group (σ⁺ = +0.11) enhances electrophilicity at the para position.

- DFT Transition States : Identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Experimental Validation : Compare yields with/without electron-donating substituents (e.g., 72% vs. 58% for nitro analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.